molecular formula C17H16ClNO4 B2499079 N-(2-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide CAS No. 575499-01-3

N-(2-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide

Cat. No.: B2499079
CAS No.: 575499-01-3
M. Wt: 333.77
InChI Key: JNBGXVKVAPZUTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide is an organic compound that belongs to the class of acetamides. Compounds in this class are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of functional groups such as chloro, ethoxy, and formyl in the molecule suggests potential reactivity and utility in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide typically involves the following steps:

    Formation of the Acetamide Backbone: This can be achieved by reacting 2-chlorophenylamine with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(2-chlorophenyl)acetamide.

    Introduction of the Phenoxy Group: The next step involves the reaction of N-(2-chlorophenyl)acetamide with 2-ethoxy-4-formylphenol under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: N-(2-chlorophenyl)-2-(2-ethoxy-4-carboxyphenoxy)acetamide.

    Reduction: N-(2-chlorophenyl)-2-(2-ethoxy-4-hydroxyphenoxy)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions due to its functional groups.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the production of agrochemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The chloro, ethoxy, and formyl groups could play roles in binding to molecular targets or undergoing metabolic transformations.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-2-(2-methoxy-4-formylphenoxy)acetamide: Similar structure but with a methoxy group instead of an ethoxy group.

    N-(2-bromophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide: Similar structure but with a bromo group instead of a chloro group.

Uniqueness

N-(2-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide is unique due to the specific combination of functional groups, which can influence its reactivity and interactions in chemical and biological systems.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4/c1-2-22-16-9-12(10-20)7-8-15(16)23-11-17(21)19-14-6-4-3-5-13(14)18/h3-10H,2,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBGXVKVAPZUTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.